molecular formula C25H22FN3O B2559352 4-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one CAS No. 844448-37-9

4-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one

Cat. No.: B2559352
CAS No.: 844448-37-9
M. Wt: 399.469
InChI Key: RAZXWEGHLYKBDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-(2-Fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one is a synthetic organic compound featuring a benzimidazole core, a prominent scaffold in medicinal chemistry. The 1H-benzo[d]imidazole motif is recognized as one of the top 100 most common ring systems in FDA-approved drugs and is noted for its favorable drug-like properties and ability to fit within the Rule of Five (Ro5) chemical space . This specific compound incorporates a 2-fluorobenzyl group at the N-1 position of the benzimidazole and a p-tolyl (4-methylphenyl) substituent on the pyrrolidin-2-one ring, structural features often explored to modulate biological activity, metabolic stability, and molecular recognition . Benzimidazole derivatives are extensively investigated for their potential to interact with various biological targets. Published research on analogous structures shows that 2-phenyl-1H-benzo[d]imidazole compounds can act as positive allosteric modulators (PAMs) at the α1/γ2 interface of GABA-A receptors, a target of significant interest for neurological research . Other studies have identified benzimidazole-based small molecules as potent agonists of Son of Sevenless homologue 1 (SOS1), a key regulator in the RAS/MAPK signaling pathway, making them useful chemical tools in oncology research . Furthermore, 1-alkyl-2-(pyrrolidin-1-yl)-1H-benzo[d]imidazoles have been optimized as potent and selective inhibitors of the Transient Receptor Potential Cation Channel 5 (TRPC5), highlighting the scaffold's applicability in ion channel and chronic kidney disease research . This compound is supplied for research use only and is intended for qualified laboratory professionals. This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]-1-(4-methylphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FN3O/c1-17-10-12-20(13-11-17)28-16-19(14-24(28)30)25-27-22-8-4-5-9-23(22)29(25)15-18-6-2-3-7-21(18)26/h2-13,19H,14-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAZXWEGHLYKBDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of Benzimidazole Core: This can be achieved by the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivative.

    Introduction of Fluorobenzyl Group: The benzimidazole core can be alkylated with 2-fluorobenzyl bromide under basic conditions.

    Formation of Pyrrolidinone Ring: The final step involves the cyclization of the intermediate with p-tolylpyrrolidinone under acidic or basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole or pyrrolidinone moieties.

    Reduction: Reduction reactions could target the nitro groups or other reducible functionalities if present.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield benzimidazole N-oxides, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

4-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one may have applications in:

    Medicinal Chemistry: Potential use as a pharmaceutical agent due to its structural similarity to known bioactive compounds.

    Biological Research: Studying its effects on biological systems, including enzyme inhibition or receptor binding.

    Industrial Chemistry: Possible use as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. Molecular docking studies and biochemical assays would be necessary to elucidate the precise mechanism.

Comparison with Similar Compounds

Substituent Effects on Bioactivity

  • Fluorine Substituents: The 2-fluorobenzyl group in the target compound may enhance metabolic stability and binding affinity via hydrophobic interactions and reduced susceptibility to oxidative metabolism .
  • In contrast, the naphthalenyl-thiazole substituent in analogs from and introduces π-π stacking capabilities, correlating with their antibacterial efficacy .
  • Heterocyclic Modifications: Compounds with thiazole or oxadiazole rings (e.g., ) exhibit broader antimicrobial spectra compared to the target compound’s simpler pyrrolidinone framework, suggesting heterocycle diversity enhances target engagement .

Pharmacological and ADME Considerations

  • Anticancer Potential: The dichloro-hydroxyphenyl analog () demonstrated IC₅₀ values of 1.2 µM against A549 cells, suggesting that halogenation and hydroxylation enhance cytotoxicity .
  • ADME Challenges : Lead compounds in faced issues like CYP3A4 inhibition and poor solubility, which the target compound’s fluorobenzyl group may mitigate through reduced metabolic liability .

Biological Activity

The compound 4-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one is a novel benzimidazole derivative that has garnered attention due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies that highlight its pharmacological significance.

Chemical Structure and Properties

The molecular formula of the compound is C20H21FN4C_{20}H_{21}FN_4, and it possesses a complex structure that integrates a benzimidazole core with a pyrrolidinone moiety. The presence of fluorine in the benzyl group is particularly noteworthy as it may influence the compound's pharmacokinetics and biological activity.

Research has indicated that compounds similar to this compound can act as positive allosteric modulators (PAMs) of the GABA-A receptor. These interactions can enhance the receptor's activity, which is crucial in the treatment of various neurological disorders . The benzimidazole scaffold has been recognized for its ability to stabilize metabolic pathways, potentially reducing hepatotoxicity compared to other classes of compounds .

Pharmacological Studies

In vitro studies have demonstrated that benzimidazole derivatives exhibit significant anti-proliferative effects against various cancer cell lines. For instance, certain derivatives have shown promising results in inhibiting leukemia cell lines, suggesting potential applications in cancer therapy .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
GABA-A Receptor ModulationPositive allosteric modulation
Anti-cancer ActivityInhibition of leukemia cell lines
Metabolic StabilityReduced hepatotoxicity

Case Study 1: GABA-A Receptor Modulation

In a study focused on the modulation of GABA-A receptors, compounds structurally related to our target showed enhanced metabolic stability and reduced degradation rates. These findings suggest that the incorporation of specific substituents can significantly affect the pharmacological profile of benzimidazole derivatives .

Case Study 2: Anti-cancer Properties

A series of benzimidazole derivatives, including those similar to this compound, were tested for their cytotoxic effects against various cancer cell lines. Some compounds exhibited IC50 values in the low micromolar range, indicating potent anti-cancer activity. For example, one derivative demonstrated an IC50 value of 1.75 µg/mL against specific cancer cell lines, showcasing its potential as an anti-cancer agent .

Q & A

Basic: What synthetic methodologies are commonly employed for preparing 4-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one and related benzimidazole derivatives?

Answer:
The synthesis typically involves multistep reactions starting with benzimidazole core formation. A common approach includes:

  • N-Alkylation : Reacting 2-fluorobenzyl chloride with a preformed benzimidazole intermediate under basic conditions (e.g., K₂CO₃ in DMF) to introduce the 2-fluorobenzyl group .
  • Pyrrolidinone Formation : Cyclization via nucleophilic substitution or coupling reactions, as seen in analogous pyrrolidin-2-one derivatives, using reagents like EDCI or HATU .
  • Yield Optimization : High yields (up to 98%) are achievable for fluorobenzyl-substituted analogs through controlled stoichiometry and inert atmospheres .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:
Key techniques include:

  • IR Spectroscopy : Identification of carbonyl (C=O) stretches in pyrrolidin-2-one (~1680–1690 cm⁻¹) and benzimidazole C=N bonds (~1600 cm⁻¹) .
  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.32–7.72 ppm for benzimidazole and fluorobenzyl groups) .
  • Mass Spectrometry : ESI-MS for molecular ion validation (e.g., [M+H]⁺ at m/z 269 for fluorobenzyl analogs) .

Basic: What initial biological screening assays are recommended for evaluating its pharmacological potential?

Answer:

  • Enzyme Inhibition Assays : Test kinase (e.g., IGF-1R) or topoisomerase inhibition using fluorescence-based or radiometric assays .
  • Antimicrobial Activity : Broth microdilution for MIC determination against bacterial/fungal strains .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to assess preliminary anticancer activity .

Advanced: How can structural modifications improve ADME properties while retaining bioactivity?

Answer:

  • Solubility Enhancement : Introduce polar groups (e.g., carboxylic acids) or reduce logP via fluorinated substituents, as demonstrated in optimized benzimidazole kinase inhibitors .
  • CYP Inhibition Mitigation : Replace metabolically labile moieties (e.g., methyl groups) with bioisosteres like trifluoromethyl, reducing drug-drug interaction risks .
  • Plasma Protein Binding Reduction : Modify lipophilic regions (e.g., p-tolyl group) with hydrophilic spacers .

Advanced: How do substituent variations (e.g., fluorobenzyl vs. chlorobenzyl) impact biological activity?

Answer:

  • Fluorine Effects : Fluorobenzyl derivatives often show enhanced metabolic stability and target affinity due to fluorine’s electronegativity and small size. For example, 2-fluorobenzyl analogs exhibit higher kinase inhibition (IC₅₀ < 100 nM) compared to chloro analogs .
  • Positional Isomerism : 2-fluorobenzyl vs. 3-fluorobenzyl substitution can alter steric interactions in enzyme binding pockets, as seen in SAR studies of imidazo[4,5-b]pyridines .

Advanced: How should researchers resolve contradictions in reported biological activity data across studies?

Answer:

  • Assay Standardization : Control variables like cell passage number, incubation time, and solvent (DMSO concentration ≤0.1%) to minimize variability .
  • Purity Validation : Use HPLC (≥95% purity) to exclude confounding effects of synthetic impurities .
  • Orthogonal Assays : Confirm activity via multiple methods (e.g., SPR for binding affinity and cellular assays for functional inhibition) .

Advanced: What challenges arise in differentiating positional isomers or tautomers during characterization?

Answer:

  • NOESY NMR : Resolve spatial proximity of protons in benzimidazole vs. pyrrolidinone regions .
  • X-ray Crystallography : Definitive structural elucidation of crystalline derivatives, as applied to benzimidazole-rhodanine conjugates .
  • Chromatographic Separation : Use chiral columns or HILIC to separate isomers with subtle polarity differences .

Advanced: What strategies are effective for identifying novel biological targets of this compound?

Answer:

  • Proteome Profiling : Kinase screening panels (e.g., Eurofins KinaseProfiler) to identify off-target interactions .
  • Molecular Docking : Predict binding modes to potential targets (e.g., acetylcholinesterase or PDE1) using software like AutoDock Vina .
  • CRISPR-Cas9 Knockout : Validate target relevance by assessing activity in gene-edited cell lines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.